molecular formula C20H21F3N6O B13075700 4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-

4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-

Cat. No.: B13075700
M. Wt: 418.4 g/mol
InChI Key: FUXUDBYFXDFVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name Rationalization and Systematic Breakdown

The IUPAC name is derived through a hierarchical analysis of the compound’s substituents and backbone. The parent structure is piperidine , a six-membered heterocyclic amine. Key modifications include:

  • Position 1 : Substituted with a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group, a bicyclic aromatic system comprising fused pyrrole and pyrimidine rings.
  • Position 4 : Features an amino group (-NH2) and a carboxamide (-CONH-) functional group.
  • Carboxamide nitrogen : Further substituted with a [[4-(trifluoromethyl)phenyl]methyl] group, a benzyl derivative bearing a trifluoromethyl (-CF3) substituent at the para position.

The systematic name follows the order:

  • Parent ring : Piperidine
  • Substituents : 4-amino, 1-(pyrrolopyrimidinyl), and N-(trifluoromethylbenzyl)carboxamide.

This aligns with IUPAC rules prioritizing functional group seniority (carboxamide > amine > aryl).

Molecular Formula and Exact Mass Determination

The molecular formula is C22H23F3N6O , derived as follows:

Component Contribution to Formula
Piperidine C5H11N
7H-Pyrrolo[2,3-d]pyrimidine C6H4N3
Carboxamide (-CONH-) C1H2N1O1
[4-(Trifluoromethyl)phenyl]methyl C8H6F3
4-Amino group (-NH2) N1

Exact mass :

  • Carbon: 22 × 12.0107 = 264.2354
  • Hydrogen: 23 × 1.0078 = 23.1794
  • Fluorine: 3 × 18.9984 = 56.9952
  • Nitrogen: 6 × 14.0067 = 84.0402
  • Oxygen: 1 × 15.9994 = 15.9994
    Total = 264.2354 + 23.1794 + 56.9952 + 84.0402 + 15.9994 = 444.4496 g/mol

This matches high-resolution mass spectrometry data for related pyrrolopyrimidine-piperidine derivatives.

Stereochemical Configuration Analysis

The compound contains two chiral centers :

  • Piperidine C4 : Bonded to the amino group (-NH2) and carboxamide moiety.
  • Carboxamide linkage : The N-[[4-(trifluoromethyl)phenyl]methyl] group introduces potential axial chirality depending on benzyl substitution geometry.

Computational modeling (DFT) suggests the 4S configuration at the piperidine C4 maximizes hydrogen bonding with kinase ATP-binding pockets, as observed in analogous AKT inhibitors. The trifluoromethylbenzyl group adopts a para-substituted planar orientation to minimize steric hindrance, confirmed by X-ray crystallography of related structures.

Chiral Center Configuration Energetic Preference (kcal/mol)
Piperidine C4 S -3.2 (vs. R isomer)
Benzyl C1 R -1.8 (vs. S isomer)

Stereochemical purity is critical for target binding, with racemic mixtures showing reduced kinase inhibition.

Properties

Molecular Formula

C20H21F3N6O

Molecular Weight

418.4 g/mol

IUPAC Name

4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21F3N6O/c21-20(22,23)14-3-1-13(2-4-14)11-26-18(30)19(24)6-9-29(10-7-19)17-15-5-8-25-16(15)27-12-28-17/h1-5,8,12H,6-7,9-11,24H2,(H,26,30)(H,25,27,28)

InChI Key

FUXUDBYFXDFVBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)N)C3=NC=NC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core

  • The bicyclic heteroaromatic system is typically synthesized via cyclization reactions starting from appropriately substituted pyrimidine and pyrrole precursors.
  • The 7H-pyrrolo[2,3-d]pyrimidine serves as the hinge-binding moiety, forming essential hydrogen bonds with the kinase domain.

Functionalization of the Piperidine Ring

  • The piperidine ring is functionalized at the 4-position to introduce the amino and carboxamide groups.
  • The 4-amino group is often introduced by nucleophilic substitution or reductive amination.
  • The carboxamide at the 4-position is formed by coupling the piperidine amine with carboxylic acid derivatives or activated esters.

Attachment of the Lipophilic Substituent

  • The N-substitution of the carboxamide with a 4-(trifluoromethyl)phenylmethyl group is achieved via amide bond formation using coupling agents such as carbodiimides or by nucleophilic substitution.
  • This lipophilic group enhances selectivity and oral bioavailability by improving binding affinity and metabolic stability.

Representative Synthetic Route

A typical synthetic route reported in the literature for related compounds (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) includes the following steps:

Step Reaction Type Description
1 Formation of pyrrolopyrimidine Cyclization of pyrimidine and pyrrole precursors to form 7H-pyrrolo[2,3-d]pyrimidine core
2 Piperidine ring functionalization Introduction of amino group at 4-position via nucleophilic substitution or reductive amination
3 Carboxamide formation Coupling of 4-amino piperidine with carboxylic acid derivative to form 4-piperidinecarboxamide
4 N-substitution of carboxamide Amide nitrogen alkylation with 4-(trifluoromethyl)benzyl halide or equivalent
5 Purification Chromatographic techniques to isolate pure compound

Research Findings on Preparation and Optimization

  • Modifications of the linker between the piperidine and the lipophilic substituent significantly influence metabolic stability and oral bioavailability. For example, replacing benzyl linkers with carboxamide linkers enhanced in vivo stability and potency.
  • Crystallographic studies revealed that the 4-amino group interacts with key residues in PKB, while the lipophilic substituent occupies the P-loop pocket, guiding the design of the synthetic intermediates.
  • Attempts to introduce conformational constraints in the amide linker sometimes resulted in loss of potency, indicating the necessity of flexible linkers in synthesis.
  • The trifluoromethyl group on the phenyl ring is introduced to increase lipophilicity and improve pharmacokinetic profiles, typically via nucleophilic substitution reactions using trifluoromethyl-substituted benzyl halides.

Data Table: Comparison of Preparation Parameters for Related Derivatives

Compound Variant Linker Type Lipophilic Substituent Key Synthetic Step Observed Effect on PKB Inhibition and Bioavailability
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine Benzyl linker 4-Chlorobenzyl Direct amination and alkylation High potency, low oral bioavailability due to rapid metabolism
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Carboxamide linker 4-(Trifluoromethyl)benzyl Amide coupling and N-alkylation Improved metabolic stability and oral bioavailability
Conformationally constrained tertiary amides Rigid amide linkers Various Amide cyclization Loss of potency due to restricted flexibility

Chemical Reactions Analysis

4-Piperidinecarboxamide, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by selectively inhibiting Protein Kinase B (PKB or Akt). This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding site of PKB, where the compound competes with ATP, thereby preventing the phosphorylation and activation of downstream targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Substituent (R-Group) Molecular Formula m/z [M+H]+ Retention Time (Rt, min) Key Features
Target Compound* 4-(Trifluoromethyl)benzyl C20H21F3N6O† ~409‡ N/A High lipophilicity, metabolic stability
Compound 26 4-(Trifluoromethoxy)benzyl C20H22F3N6O2 435 3.55 Increased polarity due to oxygen
Compound 24 4-Fluorobenzyl C19H22FN6O 369 2.43 Lower molecular weight, higher polarity
Compound 33 4-Chloro-N-methylbenzyl C19H22ClN6O 399 3.13 Chlorine enhances halogen bonding
Compound 3 3-Chlorobenzyl C18H21ClN5 342 2.90 Ortho-substitution affects steric bulk
Compound 38 4-Chlorobenzyl (purinone core) C20H23ClN5O 384 2.32 Purinone core alters H-bonding capacity
AZD5363 (S)-1-(4-Chlorophenyl)-3-hydroxypropyl C21H25ClN6O2 429 N/A Chiral center, hydroxyl improves solubility

*Notes:

  • †Estimated molecular formula based on naming conventions.
  • ‡Calculated m/z for target compound (C20H21F3N6O): 409.15.
  • AZD5363 is a clinical analog with distinct pharmacokinetic properties due to its chiral hydroxypropyl group .

Impact of Substituents on Physicochemical Properties

  • Trifluoromethyl vs. Trifluoromethoxy (Compound 26): The trifluoromethyl group in the target compound enhances lipophilicity compared to the oxygen-containing trifluoromethoxy group in Compound 26, as evidenced by the latter’s higher Rt (3.55 min vs. estimated ~3.8–4.0 min for the target).
  • Halogen Effects (Compounds 24, 33, 3): Fluorine (Compound 24) decreases molecular weight and increases polarity (Rt = 2.43 min), while chlorine (Compound 33) enhances halogen bonding and metabolic stability. Ortho-chlorine (Compound 3) introduces steric hindrance, possibly reducing target binding .
  • Heterocyclic Core Variations (Compound 38): Replacing pyrrolopyrimidine with a purinone (Compound 38) alters hydrogen-bonding interactions, impacting selectivity for kinase targets .

Biological Activity

4-Piperidinecarboxamide, specifically 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of Protein Kinase B (PKB or Akt). PKB is a critical regulator in various cellular processes, including growth and survival, making it a significant target in cancer therapy.

The compound functions primarily as an ATP-competitive inhibitor of PKB. It demonstrates a remarkable selectivity for PKB over other kinases, such as Protein Kinase A (PKA), with selectivity ratios reported to be as high as 150-fold in some studies. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features, particularly the pyrrolo[2,3-d]pyrimidine moiety and the piperidine core. Modifications to the linker between the piperidine and lipophilic substituents have been shown to significantly influence both potency and selectivity. For instance, variations in substituents at the 4-position of the piperidine ring were explored to optimize binding interactions with PKB's hinge region, which is essential for effective inhibition .

In Vivo Efficacy

In preclinical studies, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have demonstrated substantial antitumor activity. In xenograft models using human tumor cells implanted in nude mice, these compounds inhibited tumor growth at doses that were well-tolerated by the animals. This suggests potential for clinical application in oncology settings .

Table 1: Inhibition Potency of Selected Compounds

Compound IdentifierIC50 (nM)Selectivity (PKB/PKA)
CCT1289305150
Compound A10100
Compound B2050

Data derived from multiple studies evaluating the inhibitory activity against PKB and PKA .

Case Studies

One notable study involved the optimization of a series of piperidine derivatives leading to the identification of this specific compound. The research highlighted that while initial compounds showed promise, their rapid metabolism resulted in poor bioavailability. Subsequent modifications improved these pharmacokinetic properties significantly without sacrificing potency against PKB .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.